molecular formula C15H17N3O2 B13824382 N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B13824382
M. Wt: 271.31 g/mol
InChI Key: WTTMFZNKOXWXIU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, an acetyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of 3-acetylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or carboxamide groups, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory action may be due to the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it may modulate ion channels and receptors that play a role in pain transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring and a carboxamide group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-4-18-9-14(10(2)17-18)15(20)16-13-7-5-6-12(8-13)11(3)19/h5-9H,4H2,1-3H3,(H,16,20)

InChI Key

WTTMFZNKOXWXIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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